N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
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Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino acid derivative, and a cyclopropyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: Shares a similar cyanoacetamide structure and is used in the synthesis of heterocyclic compounds.
Indole derivatives: Contain a heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide is unique due to its combination of a piperidine ring, an amino acid derivative, and a cyclopropyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H29N3O2 |
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Molecular Weight |
295.42 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C16H29N3O2/c1-11(2)15(17)16(21)18-9-5-4-6-14(18)10-19(12(3)20)13-7-8-13/h11,13-15H,4-10,17H2,1-3H3 |
InChI Key |
GVVGBXZQSROWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N |
Origin of Product |
United States |
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